Bromoethane: A Technical Guide to its Synthetic Chemical Properties
Bromoethane: A Technical Guide to its Synthetic Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoethane (EtBr), also known as ethyl bromide, is a versatile haloalkane widely employed in organic synthesis as a potent ethylating agent. Its reactivity is primarily dictated by the polar carbon-bromine bond, which renders the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth overview of the essential chemical properties of bromoethane pertinent to its application in chemical synthesis. It includes a comprehensive summary of its physical and spectroscopic properties, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to facilitate a thorough understanding for researchers, chemists, and professionals in drug development.
Core Chemical and Physical Properties
Bromoethane is a colorless, volatile liquid with a characteristic ether-like odor.[1] Due to its volatility and flammability, it requires careful handling in well-ventilated areas, away from ignition sources.[1]
Table 1: Physical and Chemical Properties of Bromoethane
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅Br | [2] |
| Molecular Weight | 108.97 g/mol | [3] |
| Appearance | Colorless volatile liquid | [1] |
| Melting Point | -119 °C | [4] |
| Boiling Point | 38.4 °C | [4] |
| Density | 1.46 g/mL at 25 °C | [4] |
| Flash Point | -23 °C | [4] |
| Autoignition Temp. | 511 °C | [4] |
| Vapor Pressure | 475 mmHg at 25 °C | [4] |
| Refractive Index | n20/D 1.425 | [4] |
Table 2: Solubility of Bromoethane
| Solvent | Solubility | Reference(s) |
| Water | 0.91 g/100 mL at 20 °C (Slightly soluble) | [4] |
| Ethanol (B145695) | Miscible | [4] |
| Diethyl Ether | Miscible | [4] |
| Chloroform | Miscible | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for reaction monitoring and product identification. The following tables summarize the key spectroscopic features of bromoethane.
Table 3: Spectroscopic Data for Bromoethane
| Spectroscopy | Characteristic Peaks / Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~3.4 ppm (quartet, 2H, -CH₂Br), δ ~1.7 ppm (triplet, 3H, -CH₃) | [5] |
| ¹³C NMR (CDCl₃) | δ ~28 ppm (-CH₂Br), δ ~19 ppm (-CH₃) | [6][7] |
| Infrared (IR) | ~2975-2845 cm⁻¹ (C-H stretch), ~1470-1370 cm⁻¹ (C-H bend), ~780-580 cm⁻¹ (C-Br stretch) | [8][9] |
Core Reactivity and Synthetic Applications
The primary utility of bromoethane in synthesis stems from its role as an electrophile in substitution reactions and as a precursor in elimination and organometallic reactions.
Nucleophilic Substitution (Sₙ2) Reactions
As a primary alkyl halide, bromoethane is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.
Caption: General workflow for an Sₙ2 reaction involving bromoethane.
Elimination (E2) Reactions
When treated with a strong, sterically hindered base, bromoethane undergoes bimolecular elimination (E2) to form ethene. The use of an alcoholic solvent, such as ethanol, typically favors elimination over substitution.[10][11]
Grignard Reagent Formation
Bromoethane reacts with magnesium metal in an anhydrous ether solvent to form ethylmagnesium bromide, a highly versatile Grignard reagent. This organometallic compound acts as a powerful nucleophile and strong base, enabling the formation of new carbon-carbon bonds with electrophiles like carbonyl compounds.
Wittig Reagent Preparation
Bromoethane is a precursor for the synthesis of phosphonium (B103445) salts, which are subsequently converted into Wittig reagents (phosphorus ylides). These ylides are instrumental in converting aldehydes and ketones into alkenes.[12]
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of bromoethane.
Williamson Ether Synthesis: Preparation of Diethyl Ether
This protocol describes the Sₙ2 reaction between sodium ethoxide and bromoethane.
-
Materials:
-
Sodium metal
-
Absolute ethanol
-
Bromoethane
-
Anhydrous diethyl ether (for extraction)
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small pieces of sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add one equivalent of bromoethane dropwise with continuous stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude diethyl ether can be purified by fractional distillation.
-
-
Expected Product Spectroscopic Data (Diethyl Ether):
Grignard Reaction: Preparation of Ethylmagnesium Bromide
This protocol requires strictly anhydrous conditions.
-
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
-
Procedure:
-
Setup: Flame-dry all glassware (three-neck flask, reflux condenser, dropping funnel) and assemble under a positive pressure of dry nitrogen or argon. Place magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of the bromoethane dissolved in anhydrous diethyl ether to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the reaction has started. Gentle warming may be necessary.
-
Addition: Once the reaction is initiated, add the remaining solution of bromoethane in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grey-black solution of ethylmagnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.[8]
-
Caption: Synthesis of ethylmagnesium bromide from bromoethane.
E2 Elimination: Preparation of Ethene
This protocol describes the base-induced elimination of HBr from bromoethane.
-
Materials:
-
Bromoethane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
-
Procedure:
-
Reagent Preparation: Prepare a concentrated solution of potassium hydroxide in ethanol in a round-bottom flask.
-
Reaction: Add bromoethane to the ethanolic KOH solution. Equip the flask with a reflux condenser and a gas outlet tube.
-
Heating: Gently heat the reaction mixture. The elimination reaction is favored at higher temperatures.[11]
-
Product Collection: Ethene gas will be evolved. It can be collected by displacement of water or in a gas bag. The gas can be passed through a solution of bromine in an inert solvent; decolorization indicates the presence of the alkene.
-
-
Overall Reaction: CH₃CH₂Br + KOH(ethanolic) → CH₂=CH₂ + KBr + H₂O[10]
Wittig Reaction: Two-Step Synthesis of Stilbene
This protocol involves the preparation of the phosphonium salt followed by the Wittig reaction with benzaldehyde (B42025).
-
Materials:
-
Bromoethane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine and an excess of bromoethane in toluene.[6]
-
Heat the mixture to reflux for 10-12 hours. A white precipitate of the phosphonium salt will form.[6]
-
Cool the reaction mixture to room temperature, and then further in an ice bath.
-
Collect the white solid product by vacuum filtration, wash with cold toluene or diethyl ether, and dry under vacuum. A yield of over 90% can be expected.[6]
-
-
Materials:
-
Ethyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous THF or diethyl ether
-
Benzaldehyde
-
-
Procedure:
-
Ylide Formation: Suspend the ethyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension in an ice bath. Slowly add one equivalent of a strong base (e.g., n-BuLi). The formation of the deep red/orange ylide indicates deprotonation.
-
Reaction with Aldehyde: While maintaining the cold temperature, add one equivalent of benzaldehyde dropwise to the ylide solution. The color of the ylide will fade as it reacts.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude product (a mixture of (E)- and (Z)-stilbene) and triphenylphosphine oxide can be purified by column chromatography.
-
Caption: Workflow for a Wittig reaction starting from bromoethane.
Safety and Handling
Bromoethane is a flammable, toxic, and potentially carcinogenic compound.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Store in a cool, dry, well-ventilated area away from heat and ignition sources. All reactions should be conducted with appropriate precautions, especially when using reactive reagents like sodium metal, strong bases, and Grignard reagents.
This guide serves as a foundational resource for the synthetic applications of bromoethane. Researchers should always consult primary literature and safety data sheets before conducting any experimental work.
References
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- 2. Bromoethane - Wikipedia [en.wikipedia.org]
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- 4. Bromoethane CAS#: 74-96-4 [m.chemicalbook.com]
- 5. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Bromoethane(74-96-4) 13C NMR [m.chemicalbook.com]
- 8. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Question: What happens when bromoethane reacts with alcoholic KOH? | Filo [askfilo.com]
- 11. What happens when: Bromoethane reacts with alcoholic KOH? But-1-ol reacts.. [askfilo.com]
- 12. nbinno.com [nbinno.com]
- 13. Ethyl bromide (CAS 74-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
